molecular formula C14H15ClN2 B11864544 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride CAS No. 307942-32-1

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B11864544
CAS No.: 307942-32-1
M. Wt: 246.73 g/mol
InChI Key: YUGHFHZGWRRGFJ-UHFFFAOYSA-N
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Description

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to an imidazole ring through a methylene bridge. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride typically involves the reaction of naphthalene-1-carbaldehyde with ethylenediamine under acidic conditions to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthalene and imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride is unique due to its specific combination of a naphthalene ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

307942-32-1

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-8,14,16H,9-10H2;1H

InChI Key

YUGHFHZGWRRGFJ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(N1)CC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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